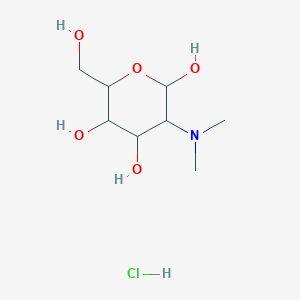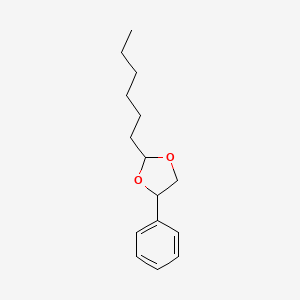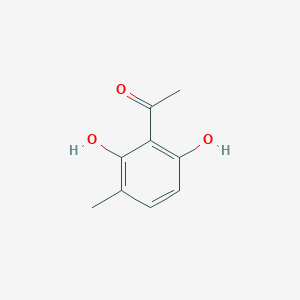
2',6'-Dihydroxy-3'-methylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dihydroxy-3’-methylacetophenone is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol It is a phenolic compound, characterized by the presence of hydroxyl groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dihydroxy-3’-methylacetophenone can be achieved through several methods. One common approach involves the cyclization reaction of p-hydroxybenzyl aldehyde. This reaction typically requires specific oxidizing agents to obtain the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dihydroxy-3’-methylacetophenone may involve large-scale chemical processes. These processes often utilize readily available raw materials and optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced technologies and equipment can further enhance the production yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Dihydroxy-3’-methylacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the acetophenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 2’,6’-Dihydroxy-3’-methylacetophenone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2’,6’-Dihydroxy-3’-methylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and enzyme interactions.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,6’-Dihydroxy-3’-methylacetophenone involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. These interactions may contribute to its observed biological activities, such as antioxidant and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,4’-Dihydroxy-3’-methylacetophenone
- 2’,6’-Dihydroxy-4’-methoxy-3’-methylacetophenone
- 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone
Uniqueness
2’,6’-Dihydroxy-3’-methylacetophenone is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological properties. Compared to similar compounds, it may exhibit distinct antioxidant and antimicrobial activities, making it valuable for various applications.
Propriétés
Numéro CAS |
29183-78-6 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
1-(2,6-dihydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h3-4,11-12H,1-2H3 |
Clé InChI |
QAWBTVDBXWOTRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



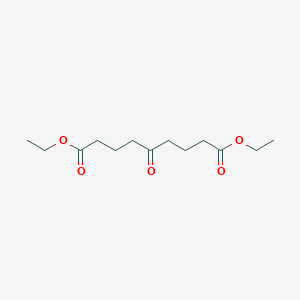
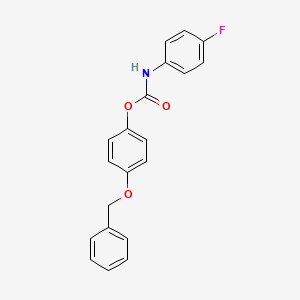
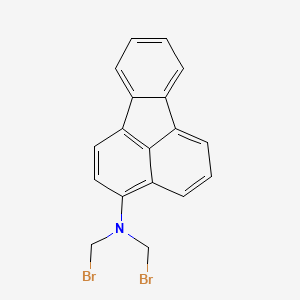

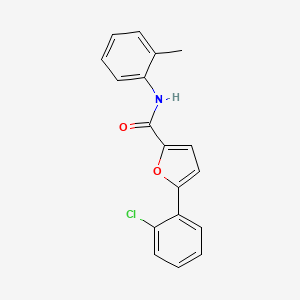
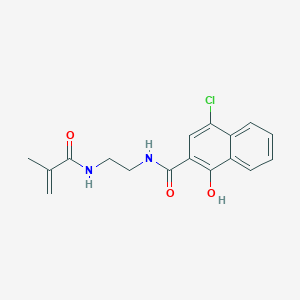


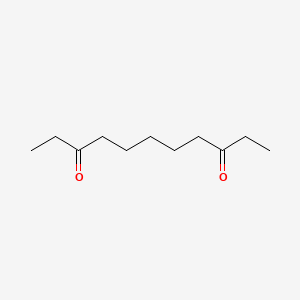
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
